N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNGMGVHBJIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Iodine-Catalyzed Ultrasonication Method
The imidazo[1,2-a]pyridine scaffold is synthesized via a three-component reaction involving 2-aminopyridine derivatives, acetophenones, and dimedone. Molecular iodine (5 mol%) acts as an eco-friendly catalyst in water under aerobic conditions, with ultrasonication accelerating reaction kinetics. Key parameters include:
- Reagents : 2-Aminopyridine (1.0 equiv), acetophenone (1.2 equiv), dimedone (1.5 equiv), I₂ (5 mol%).
- Conditions : Ultrasonication at 50°C for 30–60 minutes.
- Yield : Up to 96% after silica gel chromatography.
This method’s sustainability stems from aqueous media and low catalyst loading. Computational studies (DFT at B3LYP/6-311G++(d,p)) confirm the electronic feasibility of imidazo[1,2-a]pyridine formation, with HOMO-LUMO gaps ≤4.5 eV.
Copper-Catalyzed Cyclization of Enaminones
An alternative route employs Cu(I) catalysts to cyclize N-(2-pyridinyl)enaminones. The reaction proceeds via intramolecular C–N bond formation, yielding substituted imidazo[1,2-a]pyridines.
While less atom-economical than iodine-catalyzed methods, this approach allows for greater steric control in polysubstituted derivatives.
Functionalization of the Imidazo[1,2-a]pyridine Core
Ethylamine Side-Chain Introduction
The ethylamine linker is introduced via nucleophilic substitution or reductive amination. For N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl) intermediates:
- Method A : React imidazo[1,2-a]pyridine-2-carbaldehyde with ethylamine in MeOH, followed by NaBH₄ reduction (yield: 80–90%).
- Method B : Mitsunobu reaction using imidazo[1,2-a]pyridin-2-ol, ethylamine, and DIAD/PPh₃ (yield: 75–82%).
Method A is preferred for scalability, while Method B offers regioselectivity for hindered substrates.
Amidation with 2,4-Dimethoxybenzoyl Chloride
The final step couples the ethylamine-functionalized imidazo[1,2-a]pyridine with 2,4-dimethoxybenzoyl chloride.
- Conditions :
Mechanism : The amine attacks the electrophilic carbonyl of the acyl chloride, releasing HCl, which is neutralized by the base.
Alternative Methodologies and Optimization
Ritter-Type Reaction for Imidazo[1,5-a]pyridine Analogues
Though designed for imidazo[1,5-a]pyridines, Ritter-type reactions using Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O in DCE/acetonitrile at 150°C demonstrate potential adaptability. Modifying the nitrile source could enable ethylamine side-chain incorporation.
Solvent and Catalyst Screening
Comparative studies reveal:
| Parameter | Iodine-Catalyzed | Copper-Catalyzed | Ritter-Type |
|---|---|---|---|
| Solvent | Water | DMF | DCE |
| Catalyst Loading | 5 mol% | 10 mol% | 5 mol% |
| Reaction Time | 30–60 min | 12 hours | 8 hours |
| Yield | 96% | 85% | 78%* |
*Reported for imidazo[1,5-a]pyridines.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
- Storage : Stable at −20°C for 12 months.
Chemical Reactions Analysis
Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, which are facilitated by transition metal catalysts or metal-free conditions .
Common Reagents and Conditions: Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific functionalization being performed.
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antiviral, antibacterial, and anti-inflammatory activities . The compound’s imidazo[1,2-a]pyridine core is also used in the development of pharmaceutical drugs, such as sedatives, analgesics, and anti-ulcer agents . Additionally, it has applications in materials science, where it is used in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Acetamide Derivatives
Example Compound : Ethyl imidazo[1,2-a]pyridin-2-yl-acetate ()
- Structural Differences : Replaces the 2,4-dimethoxybenzamide group with an ethyl ester.
- Key Findings : Ethyl ester derivatives are intermediates in synthesizing acetamides. The target compound’s benzamide group improves stability and bioavailability compared to ester analogs. Synthesis of the target compound under optimized conditions achieves higher yields (85–92%) than early-stage intermediates .
Sulfonamide Derivatives
Example Compound: N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide ()
- Structural Differences : Features a sulfonamide group and pyrimidine linker instead of benzamide.
- Key Findings : Sulfonamide derivatives exhibit distinct electronic properties due to the sulfonyl group’s strong electron-withdrawing nature. This may enhance kinase inhibition but reduce metabolic stability compared to the target compound’s methoxybenzamide group .
Methoxy-Substituted Imidazo[1,2-a]pyridine Derivatives
Example Compound : N-(2-Formyl-4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide ()
- Structural Differences : Contains a formyl group and single methoxy substituent on the benzamide.
Aniline-Linked Imidazo[1,2-a]pyridine Derivatives
Example Compound : 4-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline ()
- Structural Differences : Substitutes the benzamide-ethyl chain with a dimethylaniline group.
- Key Findings : Aniline derivatives lack the amide bond’s hydrogen-bonding capacity, which may reduce target affinity. The ethyl linker in the target compound provides conformational flexibility, aiding interactions with hydrophobic binding pockets .
Comparative Data Table
Research Implications
The target compound’s 2,4-dimethoxybenzamide group and ethyl linker distinguish it from analogs in terms of solubility, metabolic stability, and binding kinetics. Sulfonamide and aniline derivatives prioritize different pharmacological profiles, highlighting the importance of substituent selection in drug design. Further studies should explore quantitative structure-activity relationships (QSAR) to validate these hypotheses.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
Structural Features
The imidazo[1,2-a]pyridine moiety contributes to the compound's pharmacological properties, while the dimethoxybenzamide enhances its solubility and biological interactions.
General Pharmacological Properties
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Analgesic : Pain relief properties.
Specific Activities of this compound
-
Antitumor Activity
- Studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of breast and lung cancer cells.
-
Antimicrobial Effects
- The compound exhibits potent antibacterial activity against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
-
Anti-inflammatory Properties
- Research indicates that it may reduce inflammation by inhibiting key pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the imidazo[1,2-a]pyridine core or the benzamide side chain can significantly influence the biological activity of the compound. For example:
- Substituents on the benzene ring affect lipophilicity and receptor binding affinity.
- Variations in the ethyl linker can enhance or diminish activity against specific targets.
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of Imidazo[1,2-a]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
- Benzamide Coupling : The final step involves coupling the imidazo[1,2-a]pyridine with 2,4-dimethoxybenzoic acid under standard amide coupling conditions.
Yield and Purity
Recent studies report yields ranging from 70% to 90% with high purity levels achieved through recrystallization techniques.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Anticancer Study
- A study conducted on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.3 |
| A549 (Lung) | 6.7 |
- Antibacterial Study
- The compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide?
The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. A chemodivergent approach using α-bromoketones and 2-aminopyridines under varying conditions (e.g., solvent, catalyst) can yield either amides or imidazo[1,2-a]pyridines. For example, toluene with I₂ and TBHP promotes C–C bond cleavage to form amides, while ethyl acetate with TBHP facilitates cyclization and bromination for heterocyclic cores . Key steps include:
- Coupling the imidazo[1,2-a]pyridine core with a benzamide moiety via nucleophilic substitution or condensation.
- Optimizing reaction conditions (e.g., 60–80°C, DMF solvent, 12–24 hr) to enhance yield and purity .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- HPLC to assess purity (>95%) and monitor reaction intermediates .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What are the primary biological targets and mechanisms of action associated with this compound?
The imidazo[1,2-a]pyridine core interacts with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), modulating cholinergic signaling relevant to neurodegenerative diseases . The 2,4-dimethoxybenzamide moiety may enhance binding to kinase domains or G-protein-coupled receptors (GPCRs), as seen in structurally similar analogs . Mechanistic studies often use:
- In vitro enzyme inhibition assays (e.g., Ellman’s method for cholinesterases).
- Cellular viability assays (MTT) to evaluate anticancer activity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s selectivity and potency in enzyme inhibition?
Structure-activity relationship (SAR) studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the benzamide position improve target affinity but may reduce solubility. Methoxy groups enhance metabolic stability .
- Core variations : Replacing imidazo[1,2-a]pyridine with imidazo[1,5-a]pyridine alters selectivity toward kinases vs. cholinesterases . Example SAR table:
| Modification Site | Substituent | Effect on IC₅₀ (AChE) | Selectivity Ratio (AChE/BChE) |
|---|---|---|---|
| Benzamide (R₁) | -OCH₃ | 0.8 µM | 12:1 |
| Imidazo core (R₂) | -CH₃ | 1.2 µM | 8:1 |
| Data derived from . |
Q. How can researchers resolve contradictions in reported biological activity across similar derivatives?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Structural ambiguity : Confirm regiochemistry (e.g., 2- vs. 3-substitution on imidazo[1,2-a]pyridine) via 2D NMR .
- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate target engagement .
Q. What strategies are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound?
- In vitro PK profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
- In silico modeling : Apply QSAR models to predict absorption/distribution (e.g., logP, pKa) and cytochrome P450 interactions .
- PD endpoints : Corrogate plasma exposure with biomarker modulation (e.g., AChE inhibition in rodent brain tissue) .
Methodological Guidance
Q. How to design experiments to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hr, followed by HPLC analysis to detect degradation products .
- Light/thermal stability : Expose to UV light (254 nm) or 40°C for 72 hr and monitor via TLC .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite to simulate interactions with AChE or kinase domains .
- Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
